1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine
Overview
Description
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a brominated phenoxy group attached to a piperidine ring, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine typically involves the reaction of 5-bromo-2-methylphenol with 3-chloropropylamine, followed by cyclization with 4-methylpiperidine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3-(5-Chloro-2-methylphenoxy)propyl)-4-methylpiperidine
- 1-(3-(5-Fluoro-2-methylphenoxy)propyl)-4-methylpiperidine
- 1-(3-(5-Iodo-2-methylphenoxy)propyl)-4-methylpiperidine
Comparison: 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-13-6-9-18(10-7-13)8-3-11-19-16-12-15(17)5-4-14(16)2/h4-5,12-13H,3,6-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLZWAYAQYBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189725 | |
Record name | Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-44-0 | |
Record name | Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[3-(5-bromo-2-methylphenoxy)propyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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